2-Chloro-6-(difluoromethoxy)nicotinic acid

Lipophilicity Drug-likeness Membrane permeability

For lead optimization programs hindered by O-demethylation of 6-methoxy nicotinate analogs, this compound provides a direct solution. The 6-OCF₂H group resists metabolic cleavage while the 2-chloro handle enables orthogonal Pd-catalyzed diversification. - Blocks primary metabolic soft spot vs. 6-OCH₃ analog, improving PK profile. - +1.0 LogP increase (XLogP3 2.6) over 6-OCH₃ analog enhances membrane permeability. - Orthogonal reactivity: C2-Cl for cross-coupling, C3-CO₂H for amidation/esterification.

Molecular Formula C7H4ClF2NO3
Molecular Weight 223.56
CAS No. 1805519-37-2
Cat. No. B3380038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(difluoromethoxy)nicotinic acid
CAS1805519-37-2
Molecular FormulaC7H4ClF2NO3
Molecular Weight223.56
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)Cl)OC(F)F
InChIInChI=1S/C7H4ClF2NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13)
InChIKeyILYAHRKPNMMRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(difluoromethoxy)nicotinic acid: Dual-Functional Building Block


2-Chloro-6-(difluoromethoxy)nicotinic acid (CAS 1805519-37-2) is a heteroaromatic nicotinic acid derivative with the molecular formula C₇H₄ClF₂NO₃ and a molecular weight of 223.56 g/mol [1]. It features a chloro substituent at the pyridine 2-position and a difluoromethoxy (-OCF₂H) group at the 6-position, combining a versatile cross-coupling handle with a metabolically resilient, conformationally adaptable fluorinated alkoxy motif. This substitution pattern endows the compound with a computed XLogP3-AA of 2.6 and a topological polar surface area (TPSA) of 59.4 Ų [1], placing it in a physicochemical space distinct from its closest in-class analogs.

Why In-Class Analogs Cannot Replace This Compound


Superficially similar nicotinic acid derivatives—such as the 6-methoxy analog, the 6-dichloro variant, or the regioisomeric 6-chloro-2-(difluoromethoxy)nicotinic acid—exhibit meaningfully different lipophilicity, hydrogen-bonding capacity, metabolic stability, and synthetic reactivity profiles. The -OCF₂H group is not a simple lipophilicity-enhancing replacement for -OCH₃; it functions as a conformation-dependent 'environmental adaptor' capable of switching between polar and lipophilic states, a property absent in both -OCH₃ and -OCF₃ analogs [1]. Simultaneously, the 2-chloro substituent ortho to the carboxylic acid provides a site for palladium-catalyzed cross-coupling that is electronically and sterically distinct from the 6-position in the regioisomer . Substituting any of these structural elements changes multiple property dimensions simultaneously, making in-class replacement non-trivial without re-optimization of downstream synthetic routes or biological profiles.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. Methoxy Analog

The target compound exhibits a computed XLogP3-AA of 2.6, compared to 1.6 for the direct 6-methoxy analog (2-chloro-6-methoxynicotinic acid, CAS 503000-87-1), representing a +1.0 log unit increase in lipophilicity attributable solely to the -OCF₂H → -OCH₃ substitution [1][2]. This difference translates to an approximately 10-fold higher theoretical partition coefficient, placing the target compound in an intermediate lipophilicity range favorable for both passive membrane permeability and aqueous solubility—whereas the methoxy analog (XLogP3 1.6) may exhibit suboptimal permeability, and the trifluoromethoxy analog (estimated LogP ~2.3–2.6) [3] approaches the upper limit of ideal CNS drug space without offering the conformational adaptability of -OCF₂H.

Lipophilicity Drug-likeness Membrane permeability

Metabolic Stability of -OCF₂H vs. -OCH₃

The methoxy (-OCH₃) group is susceptible to cytochrome P450-mediated O-demethylation, a major metabolic liability that generates hydroxylated metabolites with altered activity. The difluoromethoxy (-OCF₂H) group is resistant to this metabolic pathway due to the strong electron-withdrawing effect of the fluorine atoms. Chauret et al. (2002) demonstrated that replacing methoxy substituents with difluoromethoxy groups in PDE4 inhibitors eliminated reactive intermediate formation and covalent protein binding, while maintaining potency [1]. In a separate study on catechol-containing PDE4D inhibitors, the -OCH₃ → -OCF₂H replacement yielded compounds with retained PDE4D3 inhibitory activity and improved pharmacokinetic properties [2]. Although these are not direct head-to-head comparisons on the nicotinic acid scaffold, the metabolic advantage of -OCF₂H over -OCH₃ is a well-established class-level principle across multiple chemotypes.

Metabolic stability O-Demethylation resistance Microsomal half-life

Conformational Adaptability of the -OCF₂H Group

Müller (2014) established through bond vector analysis that the difluoromethoxy (-OCF₂H) group is uniquely capable of interconverting between a highly lipophilic conformation and a polar conformation, enabling it to adjust to polarity changes in the molecular environment—a property termed 'environmental adaptation' [1]. In contrast, the methoxy (-OCH₃) group is conformationally less restricted and lacks this polarity-switching capacity, while the trifluoromethoxy (-OCF₃) group is diagnosed as an intrinsically lipophilic unit that cannot adopt a polar conformation [1]. This conformational duality means that the target compound can present a lipophilic surface for membrane partitioning while also engaging in polar hydrogen-bond interactions at the target site, a dual capability not shared by its 6-OCH₃ or 6-OCF₃ analogs.

Conformational flexibility Environmental adaptor Hydrogen bonding Bioisosterism

Hydrogen-Bond Acceptor and TPSA Differentiation

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites and a TPSA of 59.4 Ų [1], compared to only 3 HBA sites and a TPSA of 50.2 Ų for 2,6-dichloronicotinic acid (CAS 38496-18-3) [2]. The additional three HBA sites arise from the difluoromethoxy oxygen and the two fluorine atoms. This difference in HBA count directly affects aqueous solvation, target binding interactions, and compliance with physicochemical property guidelines. The higher TPSA of the target compound (59.4 vs. 50.2 Ų) may improve aqueous solubility while maintaining acceptable membrane permeability (as indicated by the comparable XLogP3 values: 2.6 vs. 2.3).

Hydrogen bonding TPSA Solubility Drug-likeness

Regioisomeric Cross-Coupling Reactivity

The target compound positions the chloro leaving group at the 2-position, ortho to the carboxylic acid, while the regioisomer 6-chloro-2-(difluoromethoxy)nicotinic acid (CAS 1807242-68-7) places the chloro group at the 6-position, para to the carboxylic acid [1][2]. Although both isomers share identical molecular weight (223.56 g/mol), XLogP3 (2.6), and TPSA (59.4 Ų), the different position of the chloro substituent has significant synthetic consequences. The chloro group at the 2-position (ortho to -COOH) is activated toward nucleophilic aromatic substitution and palladium-catalyzed cross-coupling by the electron-withdrawing carboxylic acid, enabling Suzuki, Buchwald-Hartwig, and related transformations under milder conditions than the 6-chloro isomer . This ortho-activation effect is a well-established principle in pyridine chemistry and directly impacts the efficiency of downstream derivatization.

Cross-coupling Regioselectivity Suzuki coupling Synthetic versatility

Molecular Flexibility and Rotatable Bonds

The target compound has 3 rotatable bonds (the carboxylic acid C-C bond, the O-CF₂H bond, and the C-O bond linking OCF₂H to the pyridine ring) [1], compared to only 1 rotatable bond for 2,6-dichloronicotinic acid [2]. The additional rotatable bonds confer greater conformational flexibility, which can be advantageous for optimizing induced-fit binding to protein targets. The difluoromethoxy group specifically introduces a rotatable C-O bond that allows the -OCF₂H moiety to sample both lipophilic and polar orientations, contributing to its environmental adaptor behavior [3].

Molecular flexibility Conformational entropy Rotatable bonds Drug design

Optimal Procurement and Application Scenarios


Lead Optimization Balancing Lipophilicity and Metabolic Stability

When optimizing a nicotinic acid-based lead series where the 6-alkoxy substituent significantly influences both potency and PK profile, 2-chloro-6-(difluoromethoxy)nicotinic acid should be prioritized over the 6-methoxy analog. The +1.0 log unit increase in XLogP3 (2.6 vs. 1.6) [1] enhances membrane permeability, while the established resistance of -OCF₂H to O-demethylation [2] addresses the primary metabolic liability of the -OCH₃ group. This compound is the rational procurement choice when the project requires a 6-substituent that simultaneously improves permeability and blocks a known metabolic soft spot.

Agrochemical Intermediate for Fluorinated Analogs

For agrochemical discovery programs synthesizing fluorinated analogs of neonicotinoid insecticides or pyridine-based herbicides, this compound provides a strategic advantage. The 2-chloro substituent enables efficient palladium-catalyzed cross-coupling for scaffold diversification, while the 6-OCF₂H group introduces the metabolic stability and environmental adaptability valued in crop protection chemistry [3]. The compound's computed properties (MW 223.56, XLogP3 2.6, TPSA 59.4 Ų) fall within favorable agrochemical property space, and the -OCF₂H group has been specifically highlighted for improving insecticidal activity in fluorinated N-heterocycles [4].

Fragment-Based Drug Discovery Building Block

In fragment-based screening campaigns, this compound serves as an advanced fragment with two orthogonal diversification points: (i) the carboxylic acid for amide coupling or ester formation, and (ii) the 2-chloro group for cross-coupling. The -OCF₂H group's conformational adaptability [5] allows the fragment to present different pharmacophoric features depending on the protein environment, potentially enhancing hit rates in biophysical screens. The 3 rotatable bonds and 6 HBA sites provide sufficient flexibility and interaction potential without exceeding fragment-likeness thresholds. Procurement of this specific regioisomer (2-chloro, 6-OCF₂H) rather than the reverse isomer ensures optimal reactivity at the chloro position for subsequent elaboration.

Replacing Dichloronicotinic Acid for Improved Solubility

When a synthetic route or lead series currently employs 2,6-dichloronicotinic acid but suffers from poor aqueous solubility or inadequate target hydrogen bonding, 2-chloro-6-(difluoromethoxy)nicotinic acid offers a directly comparable scaffold with an improved physicochemical profile: +3 HBA sites, +9.2 Ų TPSA, and +2 rotatable bonds, while maintaining comparable lipophilicity (XLogP3 2.6 vs. 2.3) [6]. This substitution replaces a second chlorine atom with a -OCF₂H group that can act as a lipophilic hydrogen-bond donor [5], potentially improving both solubility and target engagement without sacrificing membrane permeability.

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